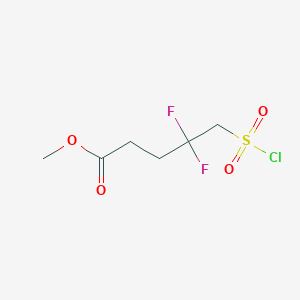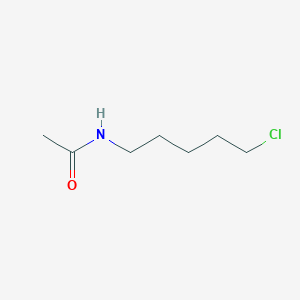
N-(5-chloropentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloropentyl)acetamide is an organic compound with the molecular formula C₇H₁₄ClNO It is a derivative of acetamide, where the acetamide group is attached to a 5-chloropentyl chain
Mecanismo De Acción
Target of Action
The primary target of N-(5-chloropentyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .
Mode of Action
This compound negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . This regulation can affect the metabolic activities of the organism.
Biochemical Pathways
It’s known that the compound plays a role in the regulation of the aliphatic amidase operon . Amidases are enzymes that catalyze the hydrolysis of amide bonds, and they are involved in various metabolic processes. The inhibition of these enzymes can potentially disrupt these processes.
Pharmacokinetics
The compound’s molecular weight is 16365 , which could influence its pharmacokinetic properties. Generally, smaller molecules are absorbed more easily and distributed more widely in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of extensive research on this compound. Given its role in inhibiting the aliphatic amidase expression-regulating protein, it can be inferred that the compound may affect the metabolic activities of organisms that express this protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(5-Chloropentyl)acetamide can be synthesized through the reaction of 5-chloropentylamine with acetic anhydride. The reaction typically involves the following steps:
Formation of 5-chloropentylamine: This can be achieved by the reaction of 5-chloropentanol with thionyl chloride (SOCl₂) to form 5-chloropentyl chloride, followed by the reaction with ammonia (NH₃) to yield 5-chloropentylamine.
Acetylation: The 5-chloropentylamine is then reacted with acetic anhydride (CH₃CO)₂O under mild heating to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(5-Chloropentyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 5-chloropentyl chain can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-chloropentanoic acid and ammonia.
Reduction: The compound can be reduced to form the corresponding amine, N-(5-chloropentyl)amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH₂) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., N-(5-hydroxypentyl)acetamide.
Hydrolysis: 5-Chloropentanoic acid and ammonia.
Reduction: N-(5-chloropentyl)amine.
Aplicaciones Científicas De Investigación
N-(5-Chloropentyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
N-(5-Chloropentyl)acetamide can be compared with other similar compounds, such as:
N-(5-Bromopentyl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(5-Hydroxypentyl)acetamide: Contains a hydroxyl group instead of a chlorine atom.
N-(5-Chloropentyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the chlorine atom in the 5-chloropentyl chain influences its chemical behavior and interactions with biological targets.
Propiedades
IUPAC Name |
N-(5-chloropentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-7(10)9-6-4-2-3-5-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKGMPAWHROVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
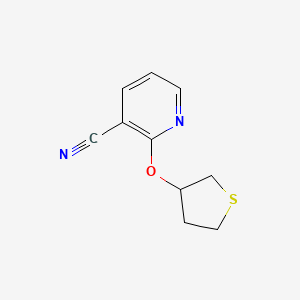
(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)
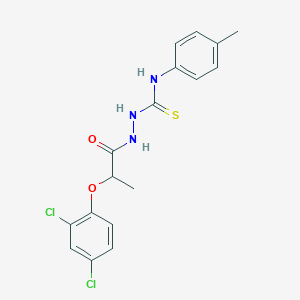
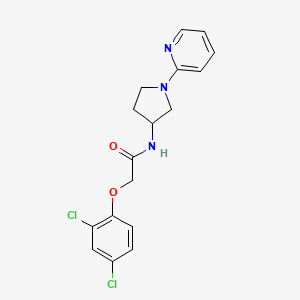
![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2993948.png)
![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)
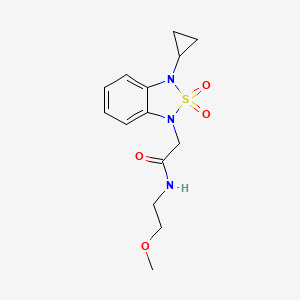
![N-(2-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993953.png)
![(Z)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(2,6-dimethylphenyl)carbamate](/img/structure/B2993954.png)
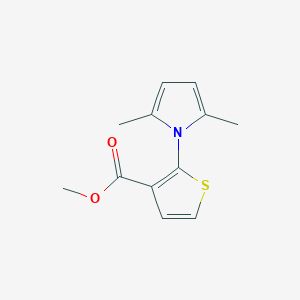
![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)
